C20 Sphinganine 1-Phosphate vs. C18 Analog: Differential Enzyme Recognition and Metabolic Stability in Yeast
In Saccharomyces cerevisiae mutant strains lacking LCBP breakdown pathways, C18 dihydrosphingosine-1-phosphate and C20 dihydrosphingosine-1-phosphate were identified as the primary lethal molecular species [1]. Notably, the Dpl1 lyase exhibits clear substrate preference for C16 dihydrosphingosine-1-phosphate, while the Lcb3 phosphate phosphatase preferentially degrades C18 and C20 species [1]. This differential enzyme recognition provides direct evidence that C20 sphinganine 1-phosphate possesses distinct metabolic fate compared to shorter-chain analogs, with implications for intracellular accumulation and signaling duration [2].
| Evidence Dimension | Substrate preference of LCBP-degrading enzymes |
|---|---|
| Target Compound Data | Preferentially degraded by Lcb3 phosphate phosphatase |
| Comparator Or Baseline | C16 dihydrosphingosine-1-phosphate preferentially degraded by Dpl1 lyase |
| Quantified Difference | Qualitative enzyme specificity divergence |
| Conditions | S. cerevisiae dpl1Δ lcb3Δ double mutant strains; LCBP accumulation measured via metabolic labeling and mass analysis |
Why This Matters
Researchers requiring predictable metabolic stability in yeast model systems cannot substitute C20 with C16 or C18 analogs without altering experimental outcomes.
- [1] Zhang X, Skrzypek MS, Lester RL, Dickson RC. Elevation of endogenous sphingolipid long-chain base phosphates kills Saccharomyces cerevisiae cells. Curr Genet. 2001;40:221-233. View Source
- [2] DeepDyve. Current Genetics summary: Analysis of mutant strains suggests that the C18 and C20 species of LCBPs are preferentially degraded by the Lcb3 phosphate phosphatase, while the Dpl1 lyase prefers C16 DHS-P as a substrate. View Source
